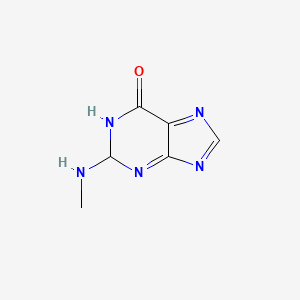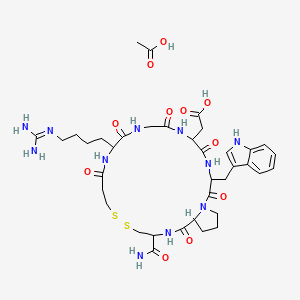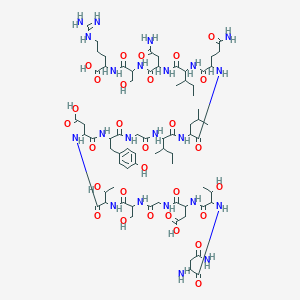![molecular formula C32H37N5O10 B13386351 {4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13386351.png)
{4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanamido]phenyl}methyl 4-nitrophenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MC-Val-Ala-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It is designed to be stable in the bloodstream but cleavable within the target cells, allowing for the release of the cytotoxic drug . The compound has a molecular weight of 651.66 g/mol and a chemical formula of C₃₂H₃₇N₅O₁₀ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MC-Val-Ala-PAB-PNP involves multiple steps, including the formation of peptide bonds and the attachment of the p-aminobenzyl (PAB) group. The reaction conditions typically involve the use of protecting groups to ensure the selective formation of bonds. Common reagents include coupling agents like HATU or EDC, and bases like DIPEA .
Industrial Production Methods: Industrial production of MC-Val-Ala-PAB-PNP follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The compound is usually produced in solid form and stored at -20°C to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions: MC-Val-Ala-PAB-PNP primarily undergoes cleavage reactions. It is designed to be cleaved by specific enzymes such as cathepsin B, which is found in lysosomes .
Common Reagents and Conditions: The cleavage of MC-Val-Ala-PAB-PNP is facilitated by the acidic environment within lysosomes and the presence of specific proteases. The major product formed from this reaction is the release of the cytotoxic drug attached to the antibody .
Wissenschaftliche Forschungsanwendungen
MC-Val-Ala-PAB-PNP is widely used in the development of ADCs, which are targeted cancer therapies. These conjugates consist of an antibody linked to a cytotoxic drug via a cleavable linker. The linker ensures that the drug is only released within the target cells, minimizing systemic toxicity . This compound is also used in research to study the stability and efficacy of different linker designs in ADCs .
Wirkmechanismus
The mechanism of action of MC-Val-Ala-PAB-PNP involves its cleavage by lysosomal enzymes such as cathepsin B. Once the ADC is internalized by the target cell, the acidic environment and the presence of proteases facilitate the cleavage of the linker, releasing the cytotoxic drug. This drug then exerts its effect by targeting specific cellular pathways, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
MC-Val-Ala-PAB-PNP is similar to other cleavable linkers used in ADCs, such as Val-Cit-PABC and Mc-Val-Cit-PABC . MC-Val-Ala-PAB-PNP is unique in its specific peptide sequence and its stability profile. It offers a balance between stability in the bloodstream and efficient cleavage within the target cells .
List of Similar Compounds:- Val-Cit-PABC
- Mc-Val-Cit-PABC
- Val-Ala-PABC
MC-Val-Ala-PAB-PNP stands out due to its specific design, which allows for precise targeting and minimal off-target effects .
Eigenschaften
Molekularformel |
C32H37N5O10 |
|---|---|
Molekulargewicht |
651.7 g/mol |
IUPAC-Name |
[4-[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoylamino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C32H37N5O10/c1-20(2)29(35-26(38)7-5-4-6-18-36-27(39)16-17-28(36)40)31(42)33-21(3)30(41)34-23-10-8-22(9-11-23)19-46-32(43)47-25-14-12-24(13-15-25)37(44)45/h8-17,20-21,29H,4-7,18-19H2,1-3H3,(H,33,42)(H,34,41)(H,35,38) |
InChI-Schlüssel |
QXMLUPPUFBNKRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


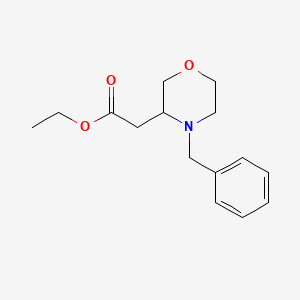
![4-[3-(6-Methoxy-4-quinolinyl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)-2-propyn-1-yl]-3-piperidinecarboxylic acid](/img/structure/B13386270.png)
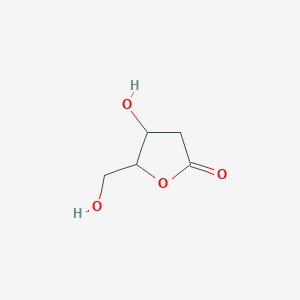
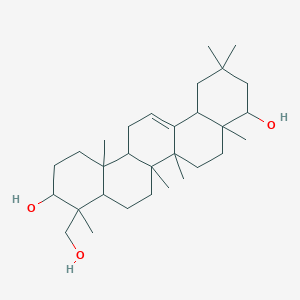
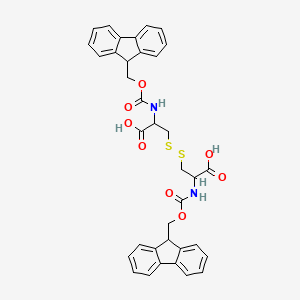
![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13386296.png)
![1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one](/img/structure/B13386300.png)
![sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B13386306.png)

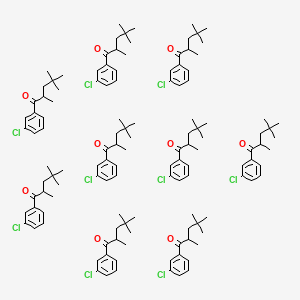
![sodium;2-bromo-3-(7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one;hydrate](/img/structure/B13386320.png)
